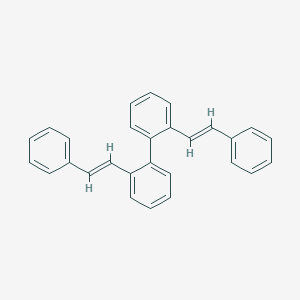

Distyrylbiphenyl

説明

特性

分子式 |

C28H22 |

|---|---|

分子量 |

358.5g/mol |

IUPAC名 |

1-[(E)-2-phenylethenyl]-2-[2-[(E)-2-phenylethenyl]phenyl]benzene |

InChI |

InChI=1S/C28H22/c1-3-11-23(12-4-1)19-21-25-15-7-9-17-27(25)28-18-10-8-16-26(28)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |

InChIキー |

PCAXIJLIFCFMMQ-FLFKKZLDSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=CC=C4 |

異性体SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=CC=C4 |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of 4,4'-Distyrylbiphenyl: A Technical Guide

Introduction: 4,4'-Distyrylbiphenyl (DSBP) is a conjugated organic molecule featuring a central biphenyl core flanked by two styryl groups. Its extended π-electron system imparts significant electroluminescent and fluorescent properties, making it a molecule of interest in the field of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs) and as a fluorescent whitening agent.[1][2] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4,4'-distyrylbiphenyl, intended for researchers and professionals in chemistry and materials science.

Synthesis of 4,4'-Distyrylbiphenyl

The synthesis of 4,4'-distyrylbiphenyl can be effectively achieved through several carbon-carbon bond-forming reactions. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most common and reliable methods.[1][3] The HWE reaction is particularly advantageous as it exclusively yields the desired trans, trans-isomer of DSBP, which is often preferred for its optoelectronic properties.[1] The general synthetic approach involves a multi-step process starting from biphenyl.

Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The synthesis begins with the bromomethylation of biphenyl, followed by the Arbuzov reaction to form a phosphonate intermediate. This intermediate is then reacted with benzaldehyde in a Horner-Wadsworth-Emmons olefination to yield the final product, 4,4'-distyrylbiphenyl.[1]

Caption: Synthetic pathway for 4,4'-Distyrylbiphenyl via the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

1. Synthesis of 4,4'-Bis(bromomethyl)biphenyl

-

To a solution of biphenyl in a suitable solvent (e.g., carbon tetrachloride), add paraformaldehyde.

-

Bubble hydrogen bromide gas through the mixture at a controlled temperature (e.g., 0-10 °C) with vigorous stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Filter the resulting precipitate, wash with water until neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4,4'-bis(bromomethyl)biphenyl.

2. Synthesis of Tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate)

-

Mix 4,4'-bis(bromomethyl)biphenyl with an excess of triethyl phosphite.

-

Heat the mixture under a nitrogen atmosphere at approximately 120-140 °C for several hours (Arbuzov reaction).[1]

-

Monitor the reaction's progress by observing the cessation of ethyl bromide evolution.

-

After cooling, remove the excess triethyl phosphite by vacuum distillation.

-

The resulting crude phosphonate ester can often be used in the next step without further purification.

3. Synthesis of 4,4'-Distyrylbiphenyl (HWE Reaction)

-

To a solution of the phosphonate ester in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Add a solution of freshly distilled benzaldehyde (2.2 equivalents) in the same solvent dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3]

-

Quench the reaction by adding water.

-

Filter the precipitate, wash thoroughly with water and then with a cold solvent like ethanol or methanol to remove impurities.

-

The resulting solid is the trans, trans-isomer of 4,4'-distyrylbiphenyl. Further purification can be achieved by recrystallization from a high-boiling point solvent such as toluene or xylene.

Characterization of 4,4'-Distyrylbiphenyl

The synthesized 4,4'-distyrylbiphenyl must be thoroughly characterized to confirm its structure and purity. The standard characterization workflow involves a series of spectroscopic analyses.

Caption: General experimental workflow for the characterization of 4,4'-Distyrylbiphenyl.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of pure DSBP in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet by mixing a small amount of DSBP with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the crystal.[5]

-

Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded first to subtract atmospheric and instrumental absorptions.[4]

3. UV-Visible and Photoluminescence (PL) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of DSBP in a UV-transparent solvent (e.g., DMF, THF, or cyclohexane) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.[6]

-

UV-Vis Acquisition : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm, using the pure solvent as a reference.

-

PL Acquisition : Measure the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the maximum absorption wavelength (λmax) determined from the UV-Vis spectrum.

Summary of Characterization Data

The following tables summarize the expected quantitative data from the characterization of trans, trans-4,4'-distyrylbiphenyl.

Table 1: ¹H NMR Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 4H | Ar-H (biphenyl, ortho to styryl) |

| ~7.58 | d | 4H | Ar-H (phenyl, ortho to vinyl) |

| ~7.52 | d | 4H | Ar-H (biphenyl, meta to styryl) |

| ~7.38 | t | 4H | Ar-H (phenyl, meta to vinyl) |

| ~7.28 | t | 2H | Ar-H (phenyl, para to vinyl) |

| ~7.18 | s | 4H | Vinyl-H |

| Solvent: CDCl₃. Note: Exact chemical shifts may vary slightly based on solvent and spectrometer frequency. |

Table 2: FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3025 | Medium | Aromatic C-H Stretch |

| ~1595 | Strong | Aromatic C=C Stretch |

| ~965 | Strong | trans-Vinylene C-H Out-of-Plane Bend |

| ~830 | Strong | para-Disubstituted Benzene C-H Bend |

| Note: The strong absorption at ~965 cm⁻¹ is characteristic of the trans-alkene configuration. |

Table 3: UV-Vis Absorption and Photoluminescence Data

| Parameter | Wavelength (nm) | Solvent | Reference |

| Absorption λmax | ~350-370 | DMF / THF | [7] |

| Emission λmax | ~400-440 | DMF / THF | [7] |

| Fluorescence Quantum Yield (ΦF) | 0.5 - 0.85 | Varies | [2][7] |

| Note: The exact wavelengths and quantum yield are highly dependent on the solvent polarity and molecular environment.[2] |

Conclusion

This guide outlines robust and reproducible methods for the synthesis and characterization of 4,4'-distyrylbiphenyl. The Horner-Wadsworth-Emmons reaction provides a reliable route to the stereochemically pure trans, trans-isomer. Standard spectroscopic techniques such as NMR, FTIR, and UV-Vis/Photoluminescence are essential for confirming the molecule's identity, purity, and fundamental optical properties. The data presented herein serves as a benchmark for researchers working with this versatile organic semiconductor.

References

- 1. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a" by Nestor A. Santos Jr. [scholarworks.utrgv.edu]

- 2. 4,4'-Distyrylbiphenyl | 79567-15-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Photophysical Landscape of Distyrylbiphenyl Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of distyrylbiphenyl derivatives, a class of compounds with significant potential in various scientific and biomedical fields, including materials science and drug development. Their unique fluorescent characteristics, often tunable through synthetic modification, make them valuable as probes, sensors, and active components in optoelectronic devices. This document provides a comprehensive overview of their quantitative photophysical data, detailed experimental methodologies for their characterization, and visualizations of key mechanisms and applications.

Data Presentation: Photophysical Properties of Substituted 4,4'-Distyrylbiphenyl Derivatives

The following tables summarize the key photophysical properties of a series of substituted 4,4'-distyrylbiphenyl derivatives, providing a comparative overview of their absorption and emission characteristics. The data presented here is crucial for selecting appropriate derivatives for specific applications based on their spectral properties and fluorescence efficiency.

Table 1: Photophysical Data of 4,4'-Bis-(2-(substituted-styryl))biphenyl Derivatives in DMF. [1]

| Compound Number | Substituent (R) | Absorption Max (λa-max, nm) | Molar Absorptivity (ε x 104) | Emission Max (λe-max, nm) | Fluorescence Quantum Yield (Φf) |

| 1 | H | 350 | 7.65 | 412 | - |

| 2 | 4-OCH3 | 368 | 8.87 | 430 | 0.801 |

| 3 | 4-N(CH3)2 | 408 | 9.87 | 494 | 0.680 |

| 4 | 4-Cl | 356 | 8.93 | 416 | - |

| 5 | 2-Cl | 344 | 6.75 | 408 | 0.565 |

| 6 | 2,4-di-Cl | 348 | 7.96 | 410 | - |

| 7 | 4-NO2 | 370 | 8.89 | 490 | - |

| 8 | 3-NO2 | 342 | 7.64 | 488 | - |

| 9 | 2-NO2 | 334 | 5.89 | 492 | - |

| 10 | 2-Cl, 4-NO2 | 362 | 7.67 | 492 | - |

| 11 | 2-OH | 356 | 6.46 | 434 | - |

| 12 | 4-OH | 364 | 8.01 | 436 | - |

| 13 | 2-OCH3 | 350 | 7.02 | 422 | - |

| 14 | 3-OCH3 | 352 | 7.89 | 414 | - |

| 15 | 2,4-di-OCH3 | 370 | 7.88 | 436 | 0.538 |

| 16 | 3,4-di-OCH3 | 368 | 8.89 | 430 | 0.848 |

| 17 | 3,4,5-tri-OCH3 | 364 | 8.35 | 428 | - |

Table 2: Photophysical Data of 1,4-Bis-(2-(substituted-styryl))benzene Derivatives in DMF. [1]

| Compound Number | Substituent (R) | Absorption Max (λa-max, nm) | Molar Absorptivity (ε x 104) | Emission Max (λe-max, nm) | Fluorescence Quantum Yield (Φf) |

| 18 | 4-OCH3 | 368 | 6.54 | 428 | 2.175 |

| 19 | 4-N(CH3)2 | 408 | 7.12 | 490 | 1.314 |

| 20 | 4-Cl | 354 | 6.78 | 414 | 1.060 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound derivatives. Adherence to these protocols is crucial for obtaining accurate and reproducible photophysical data.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Visible absorption spectra of this compound derivatives to determine their maximum absorption wavelength (λmax) and molar absorptivity (ε).

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., DMF, Toluene, Chloroform)

-

Volumetric flasks and pipettes

-

The this compound derivative to be analyzed

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration (e.g., 1 x 10-3 M) in the chosen spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to obtain solutions with concentrations in the range of 1 x 10-6 to 1 x 10-5 M. The absorbance values should ideally be in the range of 0.1 to 1.0 to ensure linearity.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

Set the scan speed and slit width as appropriate for the instrument and sample.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in both the sample and reference holders and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution.

-

Fill the sample cuvette with the sample solution.

-

Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

-

Run the absorption scan.

-

-

Data Analysis:

-

Determine the wavelength of maximum absorbance (λmax) from the spectrum.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission and excitation spectra of this compound derivatives.

Materials:

-

Spectrofluorometer with a xenon arc lamp or other suitable light source

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectroscopic grade solvent

-

The this compound derivative to be analyzed

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of the this compound derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex = 350 nm, scan from 360 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum emission intensity (λem) can be determined.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the λem determined from the emission spectrum.

-

Scan the excitation monochromator over a wavelength range shorter than the emission wavelength.

-

The resulting spectrum should resemble the absorption spectrum of the compound.

-

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is a widely used technique.[2][3][4][5][6]

Materials:

-

Spectrofluorometer and UV-Vis spectrophotometer

-

Quartz cuvettes

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

-

The this compound derivative (test sample)

-

Spectroscopic grade solvent

Procedure:

-

Prepare a series of solutions of both the standard and the test sample at different concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the standard and the test sample.

-

Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

-

Calculate the slope (gradient) of the straight line for both the standard (Gradstd) and the test sample (Gradsample).

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)

Where:

-

Φstd is the quantum yield of the standard.

-

Gradsample and Gradstd are the gradients from the plots.

-

ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the photophysical properties and applications of this compound derivatives.

Aggregation-Induced Emission (AIE) Workflow

Many this compound derivatives exhibit Aggregation-Induced Emission (AIE), a phenomenon where they are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. This is primarily attributed to the Restriction of Intramolecular Motion (RIM).[7][8]

Caption: Workflow of Aggregation-Induced Emission (AIE) in this compound derivatives.

Signaling Pathway: Fluorescent Detection of Amyloid-β Plaques

This compound derivatives can be designed as fluorescent probes for the detection of amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease. The binding of the probe to the Aβ aggregate restricts its intramolecular rotation, leading to a significant increase in fluorescence.[9]

Caption: Signaling pathway for the detection of amyloid-β plaques using a this compound probe.

Experimental Workflow: Membrane Potential Sensing

Certain functionalized distyrylbiphenyls can act as voltage-sensitive dyes. Their fluorescence intensity changes in response to variations in the cell membrane potential, often through a Photoinduced Electron Transfer (PeT) mechanism.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. iss.com [iss.com]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. Aggregation-induced emission: materials, mechanism, and applications | EMRS [european-mrs.com]

- 8. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystalline Nature of Disodium Distyrylbiphenyl Disulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium distyrylbiphenyl disulfonate, a compound widely recognized commercially as Tinopal® CBS-X or Fluorescent Brightener 351, is a prominent member of the stilbene class of optical brightening agents. Its principal application lies in the enhancement of whiteness in various materials, including textiles, detergents, and paper.[1][2][3] While its industrial utility is well-documented, a comprehensive understanding of its solid-state properties, particularly its crystal structure, is essential for formulation, quality control, and exploring potential new applications. This technical guide provides an in-depth analysis of the crystal structure of disodium this compound disulfonate, based on available crystallographic data. It also details experimental protocols for its synthesis and crystallization and addresses the current landscape of research into its biological interactions, a subject of nascent interest.

Chemical and Physical Properties

Disodium this compound disulfonate is an anionic surfactant and a derivative of a distyryl biphenyl compound.[4] Its chemical structure and key properties are summarized in the table below. The molecule's extended conjugation is responsible for its characteristic absorption of ultraviolet light and re-emission in the blue region of the visible spectrum, leading to the whitening effect.[5][6][7]

| Property | Value |

| Chemical Name | Disodium 4,4'-bis(2-sulfostyryl)biphenyl |

| Synonyms | Tinopal CBS-X, Fluorescent Brightener 351, FBA 351 |

| CAS Number | 27344-41-8 |

| Molecular Formula | C28H20Na2O6S2 |

| Molecular Weight | 562.56 g/mol |

| Appearance | Light yellowish-green crystalline powder or granules |

| Solubility | Soluble in water (approx. 25 g/L at 30°C) |

| Melting Point | >300°C (decomposes)[8] |

Crystal Structure Analysis

A key patent discloses at least two distinct crystalline hydrate forms of disodium 4,4'-bis(2-sulfostyryl)biphenyl: a plate-like form (p-Form) and a rod-like form.[9] The XRPD data for these forms, recorded using Cu-Kα1 radiation, are presented below.

X-ray Powder Diffraction Data of Crystalline Hydrates

Table 1: XRPD Data for the Plate-like (p-Form) Crystalline Hydrate [9]

| d-spacing (Å) | Relative Intensity (%) |

| 21.3 | 100 |

| 10.6 | 20 |

| 7.0 | 15 |

| 5.2 | 15 |

| 4.6 | 20 |

| 4.2 | 15 |

| 3.5 | 30 |

| 3.4 | 15 |

Table 2: XRPD Data for a Mixture of Hydrates [9]

| d-spacing (Å) | Relative Intensity (%) |

| 26.0 | 100 |

| 13.0 | 10 |

| 8.7 | 10 |

| 6.5 | 10 |

| 5.2 | 10 |

| 4.8 | 10 |

| 4.4 | 10 |

| 3.8 | 10 |

| 3.7 | 10 |

| 3.3 | 10 |

Note: The d-spacing values represent the distances between planes of atoms in the crystal lattice. The relative intensities are normalized to the most intense peak.

Experimental Protocols

Synthesis of Disodium this compound Disulfonate

The synthesis of disodium this compound disulfonate can be achieved via a Wittig-Horner reaction.[10] A general procedure, as described in patent literature, involves the condensation of a phosphonate derivative with an aldehyde in the presence of a strong base.

Workflow for the Synthesis of Disodium this compound Disulfonate

Caption: General workflow for the synthesis of disodium this compound disulfonate.

Methodology:

-

Preparation of the Phosphonate: 4,4'-Bis(dimethoxyphosphonomethyl)biphenyl is used as the phosphonate reactant.

-

Condensation Reaction: The phosphonate is reacted with sodium benzaldehyde-2-sulfonate in a suitable solvent, such as liquid ammonia or dimethylformamide.[10][11]

-

Base Addition: A strong base, for instance, sodium amide or sodium methoxide, is introduced to facilitate the condensation reaction.[10][11]

-

Reaction Execution: The reaction mixture is stirred for a specified duration, often at controlled temperatures (e.g., -40°C to -34°C in liquid ammonia).[10]

-

Work-up and Isolation: The resulting product is filtered, washed with a salt solution (e.g., sodium chloride solution), and then dried under vacuum to yield the final product as a crystalline powder.[10]

Crystallization Protocol

Crystalline forms of disodium this compound disulfonate can be obtained through controlled precipitation.

Methodology for Recrystallization: [12]

-

Dissolution: The compound is dissolved in water, often with heating (e.g., to around 40°C) to create a concentrated solution.

-

Precipitation: The brightener is then precipitated by mixing with a solution containing an electrolyte, such as sodium hypochlorite and sodium chloride.

-

Crystal Growth: The mixture is stirred and allowed to cool, which promotes the formation of crystalline floes. The size of the resulting crystals can be influenced by the mixing method and cooling rate.

-

Seeding: To obtain a specific crystal form, seed crystals of the desired hydrate can be added to a slurry of the compound in water, followed by prolonged stirring.[9]

Biological Activity and Signaling Pathways: An Emerging Field

The primary and well-established application of disodium this compound disulfonate is as a fluorescent whitening agent in consumer and industrial products.[1][13] Consequently, the vast majority of available literature focuses on its physicochemical properties and performance in these contexts.

A comprehensive search of scientific databases reveals a significant lack of information regarding specific signaling pathways or its development as a therapeutic drug. The target audience of drug development professionals should be aware that this compound is not a typical pharmaceutical agent.

However, there is a nascent but growing interest in the biological effects of optical brighteners. A recent 2024 study investigated the potential toxic effects and pharmacological targets of other optical brighteners (DAST, FB-71, and FB-28) using in silico molecular docking and in vivo studies with Caenorhabditis elegans.[14] This research suggests that optical brighteners may interact with biological systems, but dedicated studies on disodium this compound disulfonate are required to elucidate any specific mechanisms or signaling pathways.

The following diagram illustrates a conceptual workflow for investigating the potential biological activity of a compound like disodium this compound disulfonate, based on modern toxicological and drug discovery approaches.

Conceptual Workflow for Investigating Biological Activity

Caption: A conceptual workflow for the investigation of potential biological activities.

Conclusion

Disodium this compound disulfonate is a commercially significant compound with defined crystalline forms that can be characterized by X-ray powder diffraction. While detailed atomic coordinates from single-crystal analysis are not publicly available, the existing XRPD data provide a solid foundation for understanding its solid-state chemistry. The synthesis and crystallization protocols are well-established within the industrial domain. The exploration of this compound's biological effects and potential interactions with signaling pathways is in its infancy and represents a potential area for future research, though it is critical to note its current non-pharmaceutical role. This guide provides a comprehensive overview of the current technical knowledge, serving as a valuable resource for researchers interested in the material science and potential future biological evaluation of this widely used fluorescent agent.

References

- 1. OPTICAL BRIGHTENER CBS-X - Ataman Kimya [atamanchemicals.com]

- 2. ulprospector.com [ulprospector.com]

- 3. ispigment.com [ispigment.com]

- 4. assets-global.website-files.com [assets-global.website-files.com]

- 5. specialchem.com [specialchem.com]

- 6. Mechanism Of Fluorescent Brighteners - News [colorfuldyes.com]

- 7. Optical brightener - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0577557A1 - Hydrates of 4,4'-Bis-(2-sulfostyryl)-biphenyl-disodium or -dipotassium salts - Google Patents [patents.google.com]

- 10. US5332861A - Process for preparing this compound compounds - Google Patents [patents.google.com]

- 11. US6096919A - Process for the preparation of sulphonated distyryl-biphenyl compounds - Google Patents [patents.google.com]

- 12. WO1999007636A1 - Crystalline fluorescent whitening agents in aqueous hypochlorite - Google Patents [patents.google.com]

- 13. biakhim.com.ua [biakhim.com.ua]

- 14. Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans [mdpi.com]

A Technical Guide to the Synthesis of Stilbene and Distyrylbiphenyl via the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of stilbene and 4,4'-distyrylbiphenyl. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The HWE reaction offers a reliable and stereoselective method for their preparation, yielding predominantly the E-isomer, which is often the more biologically active form.[1][2] This guide details the reaction mechanism, experimental protocols, and quantitative data to assist researchers in the efficient synthesis of these valuable molecules.

The Horner-Wadsworth-Emmons Reaction: An Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used organic reaction that converts aldehydes or ketones into alkenes through the use of a stabilized phosphonate carbanion.[2][3] It is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, which can react with a wider range of carbonyl compounds.[1] A key benefit of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed during aqueous work-up, simplifying product purification.[4][5] The reaction generally exhibits high E-stereoselectivity, which is a significant advantage in the synthesis of stilbenes and related compounds where specific isomeric forms are desired.[1]

Reaction Mechanism

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through the following key steps:

-

Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon adjacent to the phosphoryl group, forming a nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt. The formation of the thermodynamically more stable E-alkene is generally favored.

Synthesis of Stilbene

The synthesis of stilbene via the HWE reaction typically involves the reaction of diethyl benzylphosphonate with benzaldehyde. The diethyl benzylphosphonate is first prepared from benzyl bromide and triethyl phosphite through an Arbuzov reaction.

Experimental Protocols

2.1.1. Synthesis of Diethyl Benzylphosphonate (Arbuzov Reaction)

This procedure outlines the synthesis of the necessary phosphonate reagent.

-

Materials: Benzyl bromide, triethyl phosphite.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture at 150-160 °C for 4-6 hours. The reaction can be monitored by observing the disappearance of the benzyl bromide spot by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[6]

-

2.1.2. Synthesis of (E)-Stilbene (Horner-Wadsworth-Emmons Reaction)

This protocol details the synthesis of (E)-stilbene from diethyl benzylphosphonate and benzaldehyde.

-

Materials: Diethyl benzylphosphonate, benzaldehyde, sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (or DMF).

-

Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the solvent and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl benzylphosphonate (1 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the resulting phosphonate anion solution back to 0 °C and add a solution of benzaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude stilbene by recrystallization from ethanol to yield (E)-stilbene as a white crystalline solid.[7][8]

-

Quantitative Data for Stilbene Synthesis

The yield and stereoselectivity of the HWE reaction for stilbene synthesis are influenced by the choice of base, solvent, and reaction temperature.

| Aldehyde | Phosphonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |

| Benzaldehyde | Diethyl benzylphosphonate | NaH | THF | 25 | 3 | >90 | >99:1 | [9] |

| 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | NaH | THF | 25 | 3 | >90 | >99:1 | [10] |

| 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | NaH | THF | 25 | 3 | ~82 | >99:1 | [9] |

| Benzaldehyde | Diethyl benzylphosphonate | t-BuOK | Toluene | 25 | - | High | High E | [1] |

Synthesis of 4,4'-Distyrylbiphenyl

The synthesis of 4,4'-distyrylbiphenyl involves a double Horner-Wadsworth-Emmons reaction between two equivalents of benzaldehyde and one equivalent of 4,4'-bis(diethylphosphonatomethyl)biphenyl. The bisphosphonate is synthesized from 4,4'-bis(bromomethyl)biphenyl.

Experimental Protocols

3.1.1. Synthesis of 4,4'-Bis(bromomethyl)biphenyl

This starting material can be synthesized from biphenyl.

-

Materials: Biphenyl, paraformaldehyde, hydrogen bromide (HBr) in acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve biphenyl in a suitable solvent such as carbon tetrachloride.

-

Add paraformaldehyde and bubble HBr gas through the solution, or add a solution of HBr in acetic acid.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and filter the resulting precipitate.

-

Wash the solid with water and recrystallize from a suitable solvent to obtain 4,4'-bis(bromomethyl)biphenyl.[11]

-

3.1.2. Synthesis of 4,4'-Bis(diethylphosphonatomethyl)biphenyl

This protocol describes the synthesis of the key bisphosphonate reagent.

-

Materials: 4,4'-bis(bromomethyl)biphenyl, triethyl phosphite.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 4,4'-bis(bromomethyl)biphenyl (1 equivalent) and triethyl phosphite (2.5 equivalents).

-

Heat the mixture to 140 °C under a nitrogen atmosphere for 5 hours.[12]

-

Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation.

-

The resulting crude product can be purified by recrystallization from ethanol-water to yield 4,4'-bis(diethylphosphonatomethyl)biphenyl as a white solid.[12]

-

3.1.3. Synthesis of 4,4'-Distyrylbiphenyl (Double HWE Reaction)

This procedure details the final step in the synthesis of 4,4'-distyrylbiphenyl.

-

Materials: 4,4'-bis(diethylphosphonatomethyl)biphenyl, benzaldehyde, sodium ethoxide (NaOEt) or another suitable base, anhydrous ethanol or THF.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4,4'-bis(diethylphosphonatomethyl)biphenyl (1 equivalent) in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (2.2 equivalents) dropwise at room temperature.

-

Stir the mixture for 30 minutes to generate the bis-ylide.

-

Add a solution of benzaldehyde (2.2 equivalents) in anhydrous ethanol dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution as a solid.

-

Filter the precipitate and wash it with cold ethanol and then water to remove the phosphate byproduct.

-

Dry the solid under vacuum to obtain 4,4'-distyrylbiphenyl. The product is typically obtained exclusively as the trans,trans-isomer.[11]

-

Quantitative Data for 4,4'-Distyrylbiphenyl Synthesis

The synthesis of 4,4'-distyrylbiphenyl via the HWE reaction is reported to proceed in good yield with high stereoselectivity for the (E,E)-isomer.

| Bisphosphonate | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Isomer | Reference |

| 4,4'-Bis(diethylphosphonatomethyl)biphenyl | Benzaldehyde | NaOEt | Ethanol | 25 | High | (E,E) | [11] |

Experimental Workflows

The following diagrams illustrate the overall experimental workflows for the synthesis of stilbene and 4,4'-distyrylbiphenyl.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juliethahn.com [juliethahn.com]

- 8. In the first step of the synthesis, (E)-Stilbene is | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a" by Nestor A. Santos Jr. [scholarworks.utrgv.edu]

- 12. prepchem.com [prepchem.com]

The Solubility of Distyrylbiphenyls in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of distyrylbiphenyl (DSB) and its derivatives in organic solvents. Given the limited availability of quantitative solubility data in public literature, this guide focuses on presenting the existing qualitative information, outlining detailed experimental protocols for solubility determination, and providing insights into the synthesis of these compounds.

Introduction to Distyrylbiphenyls

Distyrylbiphenyls are a class of organic compounds characterized by a biphenyl core functionalized with two styryl groups. These molecules are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties, including high fluorescence quantum yields and ambipolar charge transport characteristics. Their applications range from organic light-emitting diodes (OLEDs) and optical brighteners to scintillators and potential therapeutic agents. The solubility of these compounds in organic solvents is a critical parameter for their synthesis, purification, and application.

Solubility of this compound in Organic Solvents

It has been noted that the parent compound, p,p'-distyrylbenzene, and its simple methyl and methoxy derivatives exhibit low solubility in conventional organic solvents, often less than 100 mg/L at 20°C. This low solubility can be a limiting factor for their use in solution-processed applications.

On the other hand, polymers incorporating distyrylbenzene chromophores have been shown to be soluble in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), chloroform, and acetonitrile[1]. This suggests that the solubility of this compound compounds can be significantly influenced by their overall molecular structure and the presence of solubilizing groups.

For the sulfonated derivative, disodium 4,4'-bis(2-sulfostyryl)biphenyl, which is a common optical brightener, the solubility is, as expected, primarily in aqueous and polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound/Derivative | Solvent | Solubility | Temperature (°C) |

| p,p'-distyrylbenzene and simple derivatives | Conventional organic solvents | < 100 mg/L | 20 |

| Polymer with distyrylbenzene chromophore | Tetrahydrofuran (THF) | Soluble | Not Specified |

| Polymer with distyrylbenzene chromophore | Dimethylformamide (DMF) | Soluble | Not Specified |

| Polymer with distyrylbenzene chromophore | Chloroform | Soluble | Not Specified |

| Polymer with distyrylbenzene chromophore | Acetonitrile | Soluble | Not Specified |

| 2,2'-distyrylbiphenyl derivative | Methanol | Soluble (for recrystallization) | Not Specified |

| Disodium 4,4'-bis(2-sulfostyryl)biphenyl | Dimethyl sulfoxide (DMSO) | Sparingly Soluble | Not Specified |

| Disodium 4,4'-bis(2-sulfostyryl)biphenyl | Methanol | Slightly Soluble | Not Specified |

Experimental Protocols for Solubility Determination

Given the scarcity of quantitative data, researchers will likely need to determine the solubility of their specific this compound compounds experimentally. The following is a general protocol for determining the solubility of an organic compound in a given solvent.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of the this compound compound.

-

Dissolution: Add the weighed compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or a flask with a stopper).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). A mechanical shaker or a magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. A syringe with a filter (e.g., a 0.45 µm PTFE filter) should be used to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed. These methods are generally less precise than the shake-flask method but are useful for initial solvent screening. One common approach involves preparing a stock solution of the compound in a highly soluble solvent (e.g., DMSO) and then diluting it into the test solvents. The solubility can then be assessed by observing precipitation or by using analytical techniques like UV-Vis spectroscopy or nephelometry.

Synthesis of 4,4'-Distyrylbiphenyl: A Workflow Example

The synthesis of 4,4'-distyrylbiphenyl is often achieved through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. The following workflow illustrates a typical synthesis via the Horner-Wadsworth-Emmons reaction.

Caption: Synthesis workflow for 4,4'-distyrylbiphenyl via the Horner-Wadsworth-Emmons reaction.

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of a this compound compound.

Caption: Logical workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative data on the solubility of unsubstituted this compound in organic solvents is sparse, this guide provides a framework for researchers to approach this critical aspect of their work. By utilizing the provided experimental protocols and understanding the synthetic pathways, scientists and drug development professionals can effectively characterize the solubility of their this compound compounds, enabling further progress in their respective fields. The development of a comprehensive solubility database for this important class of molecules would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Electroluminescent Properties of Distyrylbiphenyl Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Distyrylbiphenyl (DSB) and its derivatives represent a significant class of small molecules in the field of organic electronics. Renowned for their robust thermal stability, high fluorescence quantum yields, and strong blue emission, these compounds are pivotal as active materials in Organic Light-Emitting Diodes (OLEDs), particularly for display and solid-state lighting applications. Their unique optoelectronic properties make them attractive for a wide range of uses, including organic thin-film transistors and sensors.[1] This technical guide provides a comprehensive overview of the synthesis, photophysical and electroluminescent properties, and device fabrication protocols related to this compound-based small molecules.

Molecular Design and Synthesis

The fundamental structure of this compound consists of a central biphenyl core flanked by two styryl groups. This conjugated π-system is the basis of its luminescent properties. Chemical modifications to this core structure are a key strategy to tune the material's characteristics for specific applications. For instance, attaching long alkyl chains can enhance solubility and improve film-forming properties, which is crucial for device fabrication.[2][3][4] Introducing electron-donating or electron-withdrawing groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby shifting the emission color and improving charge injection/transport properties.

Caption: Molecular design strategies for tuning this compound properties.

Photophysical and Electrochemical Properties

The performance of an electroluminescent material is fundamentally governed by its photophysical and electrochemical characteristics. Photoluminescence (PL) refers to the emission of light from a material after absorbing photons, while electroluminescence (EL) is light emission resulting from the recombination of electrons and holes injected electrically.[5] A high PL quantum yield (PLQY) is often a prerequisite for an efficient EL device.[5] The HOMO and LUMO energy levels are critical as they determine the ease of charge injection from the electrodes and transport layers into the emitting layer. These properties are summarized for representative this compound derivatives in the table below.

Table 1: Photophysical and Electrochemical Properties of Selected this compound Derivatives

| Compound Name | Emission Max (nm) | PL Quantum Yield | HOMO (eV) | LUMO (eV) | Notes |

|---|---|---|---|---|---|

| Distyrylbenzene (DSB) | - | 0.78 (in Toluene) | - | - | Basic chromophore.[3] |

| 4,4″-di(dodecyloxy)distyrylbenzene | 482 | - | - | - | Blue emission, long alkyl chains for processability.[2][4] |

| DPVBi | - | - | - | - | A common blue emitter used in OLEDs.[6] |

OLED Device Architecture and Performance

Small molecule OLEDs are fabricated by depositing a series of thin organic layers between two electrodes.[6] A typical device structure includes a transparent anode (like ITO), a hole-transporting layer (HTL), the emissive layer (EML) containing the this compound molecule, an electron-transporting layer (ETL), and a metal cathode.[6][7] The proper alignment of the energy levels of these layers is crucial for efficient charge injection and recombination within the EML, leading to light emission.

Caption: Energy level diagram of a typical multilayer OLED.

The performance of OLEDs based on this compound derivatives can be quite promising, often exhibiting high brightness and efficiency. Some devices have demonstrated a maximum current efficiency (CEmax) of 2.6 cd/A and an external quantum efficiency (EQEmax) of 5.3%.[8]

Table 2: Performance of OLEDs Employing this compound Derivatives

| Device Structure | Emitter | Max Luminance (cd/m²) | Turn-on Voltage (V) | Max EQE (%) | CIE (x,y) |

|---|---|---|---|---|---|

| ITO/HTL/EML/ETL/Cathode | DB23 | - | - | 5.3 | - |

| ITO/2-TNATA/NPB/DPVBi:dopant/Alq3/LiF/Al | DPVBi | 30 | 5.0 | - | - |

| ITO/HTL/DDSB/ETL/Cathode | 4,4″-di(dodecyloxy)distyrylbenzene (DDSB) | >50 | - | - | Blue Emission |

Experimental Protocols

The synthesis of this compound derivatives often involves standard cross-coupling reactions. A common method is the Wittig-Horner reaction, where a biphenyl dialdehyde is reacted with appropriate phosphonate ylides to form the vinyl linkages. Subsequent modifications can be performed to introduce various functional groups onto the aromatic rings. Purity of the final compound is critical and is often verified using techniques like mass spectrometry, which also confirms the material's stability for vacuum sublimation.[3]

The fabrication of small molecule OLEDs is typically performed using vacuum thermal evaporation.[2][6]

-

Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by sonication in chloroform, acetone, and isopropanol, each for approximately 15 minutes. The substrates are then dried using a nitrogen gas flow.[7]

-

UV-Ozone Treatment: To improve the work function of the ITO and enhance hole injection, the cleaned substrates undergo a UV-Ozone treatment for about 20 minutes.[7]

-

Layer Deposition: The device layers are deposited sequentially in a high-vacuum chamber (~10⁻⁶ Torr).[9] A typical layer stack is as follows:

-

Hole Transport Layer (HTL): ~40 nm of a material like NPB (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).[10]

-

Emissive Layer (EML): ~50 nm of the this compound derivative.[7]

-

Electron Transport Layer (ETL): ~25 nm of a material like TPBi (2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)).[7]

-

Electron Injection Layer (EIL): ~1 nm of Lithium Fluoride (LiF) to facilitate electron injection.[7][10]

-

Cathode: ~120 nm of Aluminum (Al) is deposited as the top electrode.[7][10] The thickness of each layer is monitored in-situ using a quartz crystal microbalance.

-

Once fabricated, the devices are characterized to evaluate their performance. This is typically done in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.

-

Electroluminescence Measurement: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter (like a Keithley 2450) and a luminance meter.[3][10] From this data, key performance metrics like turn-on voltage, efficiency (current, power, and external quantum), and maximum brightness are determined.

-

Spectral Analysis: The electroluminescence spectrum is recorded to determine the emission peak and color purity. The CIE 1931 color coordinates are calculated from this spectrum.[10]

-

Thermal Analysis: The thermal stability of the synthesized materials is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition (Td) and glass transition (Tg) temperatures, respectively.[10] High thermal stability is crucial for long device operational lifetimes.[10]

Caption: Standard experimental workflow for OLED research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of a distyrylbenzene derivative for use in organic electroluminescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of a distyrylbenzene derivative for use in organic electroluminescent devices | Semantic Scholar [semanticscholar.org]

- 5. maxmiletech.com [maxmiletech.com]

- 6. neliti.com [neliti.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

Cis-Trans Isomerism in Distyrylbiphenyl Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distyrylbiphenyl (DSB) and its derivatives represent a class of conjugated molecules with significant research interest owing to their unique photophysical properties, including high fluorescence quantum yields and large two-photon absorption cross-sections. These characteristics make them promising candidates for applications in organic electronics, fluorescent probes, and as pharmacophores in drug development. The synthesis of this compound inherently involves the formation of a central biphenyl core flanked by two styryl moieties, each of which can exist in either a cis (Z) or trans (E) configuration. This leads to the potential for three stereoisomers: trans,trans, cis,trans, and cis,cis. The specific stereochemistry of the this compound molecule profoundly influences its molecular geometry, crystal packing, photophysical properties, and biological activity. Therefore, precise control over the cis-trans isomerism during synthesis is paramount for tailoring the molecule's properties for specific applications. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, with a detailed focus on the factors governing the formation and interconversion of its cis and trans isomers.

Synthetic Methodologies and Stereochemical Control

The synthesis of this compound primarily relies on carbon-carbon double bond forming reactions. The choice of synthetic route is a critical determinant of the resulting isomeric mixture. The most common methods employed are the Wittig reaction and its Horner-Wadsworth-Emmons modification, the Heck reaction, and the McMurry reaction.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful and widely used methods for the synthesis of alkenes from carbonyl compounds. In the context of this compound synthesis, these reactions typically involve the reaction of a biphenyl-derived phosphonium ylide or phosphonate carbanion with benzaldehyde.

A key distinction between these two methods lies in their stereoselectivity. The standard Wittig reaction, particularly with non-stabilized ylides, often yields a mixture of cis and trans isomers.[1] In contrast, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate carbanions, generally affords the thermodynamically more stable trans isomer with high selectivity.[1][2] This preference for the trans product in the HWE reaction is attributed to the stereochemical course of the elimination of the phosphate byproduct from the intermediate oxaphosphetane.[3]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of trans,trans-Distyrylbiphenyl [1]

This protocol describes the synthesis of the phosphonate precursor followed by the HWE reaction to yield trans,trans-distyrylbiphenyl.

Part A: Synthesis of Tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate)

-

To a solution of 4,4'-bis(bromomethyl)-1,1'-biphenyl in an appropriate solvent (e.g., toluene), add triethyl phosphite.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired bisphosphonate.

Part B: Horner-Wadsworth-Emmons Reaction

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), portion-wise to the solution to generate the phosphonate carbanion.

-

Stir the mixture at low temperature for a specified time to ensure complete formation of the ylide.

-

Slowly add a solution of freshly distilled benzaldehyde in the same dry solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude trans,trans-distyrylbiphenyl can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[4]

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of this compound, this can be achieved by reacting a dihalogenated biphenyl (e.g., 4,4'-diiodobiphenyl) with styrene in the presence of a palladium catalyst and a base. The Heck reaction typically favors the formation of the trans isomer due to steric considerations in the transition state of the migratory insertion step.[6]

Experimental Protocol: Heck Synthesis of trans,trans-Distyrylbiphenyl

-

To a reaction vessel, add 4,4'-diiodobiphenyl, styrene (excess), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine or potassium carbonate).

-

Add a suitable solvent, such as DMF or acetonitrile.

-

De-gas the mixture and place it under an inert atmosphere.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and filter to remove the catalyst.

-

Dilute the filtrate with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield the crude product, which can then be purified by column chromatography or recrystallization.

McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene, using a low-valent titanium reagent.[7] For symmetrical this compound synthesis, 4-phenylbenzaldehyde could be self-coupled. While powerful for forming sterically hindered double bonds, the McMurry reaction generally lacks stereoselectivity and may produce a mixture of cis and trans isomers.[8]

Experimental Protocol: McMurry Synthesis of this compound Isomers [9]

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend a titanium chloride species (e.g., TiCl₃ or TiCl₄) in dry THF.

-

Cool the suspension in an ice bath and slowly add a reducing agent, such as zinc-copper couple or lithium aluminum hydride (LiAlH₄), to generate the low-valent titanium species.

-

After the formation of the active titanium reagent (often indicated by a color change to black), add a solution of 4-phenylbenzaldehyde in dry THF dropwise to the refluxing mixture.

-

Continue to reflux the reaction mixture for several hours.

-

After cooling, quench the reaction by the slow addition of aqueous potassium carbonate solution.

-

Filter the mixture through a pad of celite to remove the titanium oxides.

-

Extract the filtrate with an organic solvent, and then wash, dry, and concentrate the organic phase.

-

The resulting mixture of cis and trans isomers can be separated by column chromatography.

Data Presentation: Quantitative Analysis of Isomer Synthesis

The stereochemical outcome of this compound synthesis is highly dependent on the chosen methodology. The following table summarizes typical isomer ratios and yields for the different synthetic routes.

| Synthetic Method | Typical Reactants | Predominant Isomer(s) | Typical Yield | Reference(s) |

| Wittig Reaction | Biphenyl-4,4'-bis(methyltriphenylphosphonium bromide) + Benzaldehyde | Mixture of cis and trans isomers | 9-52% | [10] |

| Horner-Wadsworth-Emmons | Tetraethyl (biphenyl-4,4'-diylbis(methylene))bis(phosphonate) + Benzaldehyde | Exclusively trans,trans | >90% | [1][2] |

| Heck Reaction | 4,4'-Diiodobiphenyl + Styrene | Predominantly trans,trans | High | [5] |

| McMurry Reaction | 4-Phenylbenzaldehyde | Mixture of cis and trans isomers | Moderate to High | [8][9] |

Spectroscopic Characterization of Cis and Trans Isomers

The different isomers of this compound can be readily distinguished and quantified using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectroscopy.

| Isomer | ¹H NMR: Vinylic Protons | Key Spectroscopic Features |

| trans,trans | Doublets with a large coupling constant (J ≈ 16 Hz) | - More extended conjugation leads to a red-shifted (longer wavelength) absorption maximum in the UV-Vis spectrum.[11] - Generally higher melting point and lower solubility compared to the cis isomer. |

| cis,trans / cis,cis | Doublets with a smaller coupling constant (J ≈ 12 Hz) | - Steric hindrance in the cis configuration disrupts planarity, leading to a blue-shifted (shorter wavelength) absorption maximum in the UV-Vis spectrum.[11] |

Isomerization and Separation

Once a mixture of isomers is obtained, or if a specific isomer is desired from another, isomerization and separation techniques can be employed.

-

Photochemical Isomerization : Irradiation with UV or visible light can induce trans-to-cis or cis-to-trans isomerization. The composition of the photostationary state depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes.[12][13]

-

Thermal Isomerization : Heating can promote the conversion of the thermodynamically less stable cis isomer to the more stable trans isomer.[12]

-

Separation : The separation of cis and trans isomers is typically achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), exploiting the differences in polarity and interaction with the stationary phase.[14] Recrystallization can also be effective in some cases, as the isomers often exhibit different solubilities.

Relevance in Drug Development

The stereochemistry of a molecule is a critical factor in its biological activity. Cis and trans isomers, being diastereomers, can have significantly different three-dimensional shapes, which in turn dictates how they interact with biological targets such as enzymes and receptors.[15] This can lead to one isomer being therapeutically active while the other is inactive or even toxic.[16]

In the context of this compound and related stilbenoid compounds, the different isomers can exhibit distinct pharmacological profiles. For example, in a study on styryl-2-acetoxyphenyl sulfides and sulfones, it was found that only the Z (cis) configuration possessed the desired COX-2 inhibitory activity.[17] Therefore, the ability to selectively synthesize or isolate a specific isomer of a this compound-based drug candidate is crucial for optimizing its efficacy and safety profile.

Furthermore, the fluorescent properties of this compound isomers make them attractive as probes for biological imaging. The distinct spectral properties of the cis and trans forms could potentially be exploited for developing ratiometric fluorescent sensors.

Diagrams of Reaction Mechanisms and Workflows

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the HWE reaction, favoring trans-alkene formation.

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction for arylation of an alkene.

McMurry Reaction Mechanism

Caption: Mechanism of the McMurry reaction for this compound synthesis.

General Experimental Workflow

Caption: General workflow for the synthesis and analysis of this compound isomers.

Conclusion

The synthesis of this compound offers a rich landscape for exploring the principles of stereocontrol in organic chemistry. The choice of synthetic methodology has a profound impact on the resulting cis-trans isomer ratio. The Horner-Wadsworth-Emmons and Heck reactions are generally preferred for the stereoselective synthesis of the trans,trans isomer, while the Wittig and McMurry reactions can provide access to mixtures of isomers or, under specific conditions, the cis isomers. A thorough understanding of these synthetic routes, coupled with techniques for isomerization and separation, allows for the targeted preparation of specific this compound stereoisomers. This control is of paramount importance for researchers in materials science and drug development, where the distinct properties of each isomer can be harnessed for specific applications. The protocols and data presented in this guide serve as a valuable resource for the rational design and synthesis of this compound derivatives with tailored stereochemistry.

References

- 1. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a" by Nestor A. Santos Jr. [scholarworks.utrgv.edu]

- 2. researchgate.net [researchgate.net]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. McMurry reaction - Wikipedia [en.wikipedia.org]

- 8. Mcmurry reaction | PPTX [slideshare.net]

- 9. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. hpstar.ac.cn [hpstar.ac.cn]

- 13. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RP-HPLC and NMR study of cis-trans isomerization of enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of (E)- and (Z)-styryl-2-acetoxyphenyl sulfides and sulfones as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular formula and weight of disodium distyrylbiphenyl disulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of disodium distyrylbiphenyl disulfonate, a compound widely utilized as a fluorescent whitening agent. This document details its chemical and physical properties, outlines a key synthesis methodology, and describes its mechanism of action.

Core Compound Properties

Disodium this compound disulfonate, also known by trade names such as Tinopal CBS-X, is a stilbene derivative valued for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby imparting a brighter, whiter appearance to treated materials.

Molecular and Physical Data

The fundamental molecular and physical characteristics of disodium this compound disulfonate are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C28H20Na2O6S2[1][2][3] |

| Molecular Weight | 562.6 g/mol [1] |

| Appearance | Pale yellow-green solid[3] |

| Melting Point | >300°C (decomposes)[2] |

| Solubility | Soluble in water.[3][4] Sparingly soluble in DMSO, slightly soluble in Methanol.[2] |

| Density | 1.414 g/cm³ |

Synthesis Protocol: A Representative Workflow

The industrial synthesis of disodium this compound disulfonate can be achieved through various methods. A common approach involves a Wittig-Horner reaction. The following diagram illustrates a generalized workflow for its preparation.

Caption: Generalized workflow for the synthesis of disodium this compound disulfonate.

Mechanism of Action: Fluorescent Whitening

The primary application of disodium this compound disulfonate is as a fluorescent whitening agent, also known as an optical brightener. Its mechanism of action is a photophysical process rather than a chemical bleaching one.

-

Absorption of UV Light : The molecule absorbs photons from the ultraviolet region (typically 340-380 nm) of the electromagnetic spectrum.

-

Excitation : This absorption of energy promotes electrons within the conjugated pi-system of the this compound core to a higher energy, excited singlet state.

-

Fluorescence : The excited state is unstable, and the electrons rapidly return to their ground state. In doing so, the excess energy is emitted as light in the blue region of the visible spectrum (around 400-450 nm).

-

Whitening Effect : This emitted blue light counteracts any yellowish tones present in a material, resulting in the perception of a brighter, whiter appearance.

The following diagram illustrates this mechanism.

Caption: Mechanism of action of disodium this compound disulfonate as a fluorescent brightener.

References

Quantum Chemistry of Distyrylbiphenyl Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distyrylbiphenyl (DSBP) derivatives are a class of organic conjugated molecules that have garnered significant interest due to their unique photophysical properties, including strong fluorescence and high quantum yields. These characteristics make them promising candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) in materials science to fluorescent probes in biomedical research and drug development. Their rigid biphenyl core extended with styryl moieties provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of their electronic and optical properties. This technical guide provides an in-depth overview of the quantum chemistry of this compound derivatives, detailing their synthesis, experimental characterization, and theoretical modeling. Furthermore, it explores their potential application in the context of neurodegenerative diseases, specifically as inhibitors of amyloid-beta aggregation.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the required stereoselectivity. The Horner-Wadsworth-Emmons and Wittig reactions are particularly effective for producing the trans isomers, which are often desired for their photophysical properties.[1][2] The Suzuki-Miyaura coupling offers a versatile alternative for creating carbon-carbon bonds with a high degree of control over the final structure.

Experimental Protocol 1: Synthesis of 4,4'-Distyrylbiphenyl via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of the parent 4,4'-distyrylbiphenyl (DSBP) molecule, which serves as a foundational structure for more complex derivatives. The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E,E)-isomer, leading to a highly planar and conjugated molecule.[2][3]

Materials:

-

4,4'-Bis(chloromethyl)biphenyl

-

Triethyl phosphite

-

Benzaldehyde

-

Sodium methoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Phosphonate Ylide:

-

In a round-bottom flask, dissolve 4,4'-bis(chloromethyl)biphenyl in excess triethyl phosphite.

-

Heat the mixture at reflux for 4-6 hours under a nitrogen atmosphere.

-

After cooling, remove the excess triethyl phosphite under reduced pressure to obtain the tetraethyl 4,4'-biphenylylenedimethylenebis(phosphonate).

-

-

Horner-Wadsworth-Emmons Reaction:

-

Dissolve the bis(phosphonate) and 2 equivalents of benzaldehyde in anhydrous DMF under a nitrogen atmosphere.

-

Slowly add a solution of sodium methoxide in methanol (2.2 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with water and then with cold methanol.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane:dichloromethane gradient as the eluent.[4][5][6]

-

Recrystallize the purified product from a suitable solvent system (e.g., toluene/hexane) to obtain pure (E,E)-4,4'-distyrylbiphenyl as a crystalline solid.

-

Characterization:

The structure and purity of the synthesized DSBP should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry: To determine the molecular weight.

-

FTIR Spectroscopy: To identify characteristic functional groups.

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 7.60-7.55 (m, 4H, Ar-H) | 137.3 |

| 7.52 (d, J = 8.4 Hz, 4H, Ar-H) | 136.8 |

| 7.38 (t, J = 7.6 Hz, 4H, Ar-H) | 128.9 |

| 7.28 (t, J = 7.2 Hz, 2H, Ar-H) | 128.8 |

| 7.15 (s, 4H, -CH=CH-) | 127.8 |

| 127.2 | |

| 126.6 |

Table 1: Representative NMR data for 4,4'-Distyrylbiphenyl.[1]

II. Photophysical Characterization

The photophysical properties of this compound derivatives are central to their applications. UV-Vis absorption and fluorescence spectroscopy are fundamental techniques used to probe the electronic transitions and emissive properties of these molecules.

Experimental Protocol 2: UV-Vis Absorption and Fluorescence Spectroscopy

Materials and Equipment:

-

Synthesized this compound derivative

-

Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a chosen solvent at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) for both absorption and fluorescence measurements.